
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emivirine, also known by its chemical name 6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione, is a non-nucleoside reverse transcriptase inhibitor. It was initially developed as an experimental agent for the treatment of HIV infections. Despite showing promising antiviral activity in vitro, it failed to demonstrate sufficient efficacy in human trials . it remains notable as an early proof of concept, leading to the discovery of related antiviral drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Emivirine involves several steps, starting with the preparation of the pyrimidine ring. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate .
Industrial Production Methods
Industrial production methods for Emivirine are not well-documented due to its status as a failed experimental drug. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Emivirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Emivirine has been primarily studied for its antiviral properties, particularly against HIV-1. It has been used in various clinical trials to evaluate its efficacy in combination with other antiretroviral drugs . Despite its failure in clinical trials, Emivirine has contributed to the understanding of non-nucleoside reverse transcriptase inhibitors and their role in HIV treatment .
Mécanisme D'action
Emivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the reverse transcriptase enzyme, blocking its DNA-dependent and RNA-dependent polymerase activities . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Efavirenz: A widely used non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with improved efficacy and resistance profiles.
Uniqueness
Emivirine is unique in its chemical structure, particularly the presence of the ethoxymethyl and benzyl groups on the pyrimidine ring. While it failed in clinical trials, its development provided valuable insights into the design and optimization of non-nucleoside reverse transcriptase inhibitors .
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
6-benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H24N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,18,20,21) |
Clé InChI |
WCJYKPHCCDKXEB-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C(C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)

![9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)
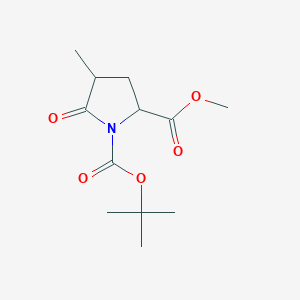

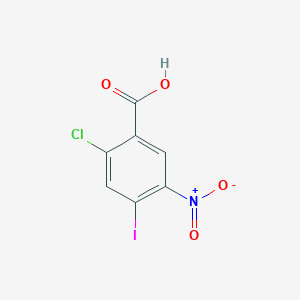
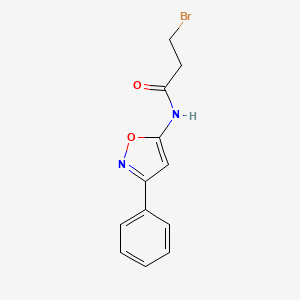
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)
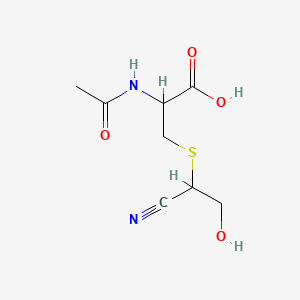
![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)
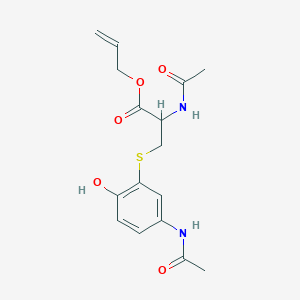
![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
